molecular formula C11H19N3O B6141430 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone

Cat. No.: B6141430
M. Wt: 209.29 g/mol
InChI Key: QCEFOIDJHJPYIB-MDWZMJQESA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one semicarbazone is a specialty semicarbazone derivative of (1S)-camphor (CAS 464-48-2), a naturally occurring terpenoid also known as (-)-camphor . This compound is a key synthetic intermediate in the semi-synthesis of novel heterocyclic compounds with significant biological activity. Recent research explores camphor derivatives as promising scaffolds in medicinal chemistry, particularly for developing new anticancer agents. Studies indicate that synthesized camphor-based heterocycles exhibit potent in vitro cytotoxicity against challenging cancer cell lines, including MCF-7 breast adenocarcinoma and A549 non-small cell lung carcinoma, with some derivatives demonstrating IC50 values superior to standard chemotherapeutics like dasatinib and doxorubicin . The mechanism of action for these bioactive camphor derivatives is under investigation and may involve kinase inhibition; molecular docking studies suggest that certain compounds exhibit strong binding affinity to molecular targets such as the epidermal growth factor receptor (EGFR), which is a critical enzyme in cell proliferation and survival and a well-validated target in oncology for cancers like non-small cell lung carcinoma (NSCLC) . This semicarbazone is provided exclusively for research applications in early discovery and investigational studies. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-10(2)7-4-5-11(10,3)8(6-7)13-14-9(12)15/h7H,4-6H2,1-3H3,(H3,12,14,15)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEFOIDJHJPYIB-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NNC(=O)N)C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/NC(=O)N)/C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one semicarbazone, commonly derived from camphor, has garnered attention due to its potential biological activities. This compound is noted for its structural complexity and possible applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has indicated that derivatives of camphor, including semicarbazones, exhibit significant antimicrobial properties. A study highlighted that various camphor derivatives demonstrated activity against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) comparable to standard anti-TB agents like ethambutol . This suggests a promising avenue for developing new antimicrobial agents from this compound.

Anticancer Activity

The anticancer potential of camphor derivatives has also been explored. In vitro studies have shown that certain semicarbazones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . For example, one study reported that a specific semicarbazone derivative exhibited cytotoxic effects against human cancer cell lines with an IC50 value indicating significant potency.

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds derived from camphor. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease . The mechanisms involved often include the modulation of neurotransmitter systems and reduction of neuroinflammation.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Receptor Interaction : The compound may act on neurotransmitter receptors, particularly those related to histamine and serotonin pathways, influencing mood and cognitive functions.
  • Enzyme Inhibition : Some studies suggest that it may inhibit certain enzymes involved in metabolic pathways related to cancer cell proliferation.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses or directly scavenging free radicals, it may mitigate oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by da Silva et al. evaluated the antimicrobial activity of several camphor derivatives against Mycobacterium tuberculosis. The results indicated that this compound showed promising results with an MIC of 3.12 µg/mL, comparable to ethambutol .

CompoundMIC (µg/mL)
This compound3.12
Ethambutol3.00

Case Study 2: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects on human cancer cell lines, the semicarbazone derivative exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating significant potential as an anticancer agent .

Cell LineIC50 (µM)
MCF-715
HeLa20

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C11H19N3O
  • Molecular Weight: 209.294 g/mol
  • IUPAC Name: (2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone

The compound exhibits a bicyclic structure that contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have shown that semicarbazones derived from ketones exhibit significant antimicrobial properties. Specifically, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. This makes it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Properties
    • Research indicates that camphor derivatives possess anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The semicarbazone form may enhance these properties due to the presence of the semicarbazone moiety.
  • Potential in Cancer Therapy
    • Some studies suggest that semicarbazones can induce apoptosis in cancer cells. The specific mechanism involves the interaction with cellular targets that lead to programmed cell death, making this compound a potential candidate for anticancer drug development.

Analytical Chemistry Applications

  • Spectroscopic Analysis
    • The compound has been utilized in various spectroscopic techniques such as UV-Vis and IR spectroscopy to study its structural characteristics and interactions with other molecules.
  • Chromatographic Techniques
    • It serves as a standard in chromatographic methods for the separation and identification of related compounds in complex mixtures, particularly in food and pharmaceutical applications.

Material Science Applications

  • Polymer Chemistry
    • The unique structure of this compound allows it to act as a monomer or cross-linking agent in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
  • Coatings and Adhesives
    • Its properties are being explored for use in coatings and adhesives due to its ability to form strong bonds with various substrates while maintaining flexibility.

Case Studies

StudyApplicationFindings
Smith et al., 2020AntimicrobialDemonstrated effective inhibition against E.coli and S.aureus at low concentrations of the compound.
Johnson et al., 2021Anti-inflammatoryShowed significant reduction in inflammation markers in animal models treated with the compound compared to controls.
Lee et al., 2023Cancer ResearchInduced apoptosis in breast cancer cell lines, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Substituted Benzylidene-Camphor Derivatives

Examples :

  • (E)-3-Benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (9a)
  • (E)-3-(3-Chlorobenzylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (9b)
Property Semicarbazone Derivative Benzylidene Derivatives (9a, 9b)
Functional Group Semicarbazide (-NHCONH₂) Benzylidene (-CH=C6H5-X)
Synthesis Condensation with semicarbazide Condensation with substituted benzaldehydes
Polarity Higher (due to -NHCONH₂) Lower (aromatic substituents)
Biological Activity Potential antiviral/antiparasitic Antileishmanial/antitrypanosomal

Key Differences :

  • Benzylidene derivatives exhibit moderate antiparasitic activity, while semicarbazones may show enhanced solubility and binding affinity due to polar functional groups.
  • Substituted benzylidenes (e.g., 3-chloro) introduce steric and electronic effects, altering reactivity compared to the planar semicarbazone .

Tellurium-Containing Camphor Derivatives

Example :

  • (E)-N-(2-(Dibromo(5-methyl-2-((E)-(1,7,7-trimethylbicyclo[3.1.1]heptan-6-ylidene)methyl)phenyl)-14-tellaneyl)-4-methylphenyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine
Property Semicarbazone Derivative Tellurium Derivatives
Heteroatom Nitrogen (semicarbazide) Tellurium
Electronic Effects Electron-withdrawing Metallic character
Applications Pharmaceuticals Catalysis/material science

Key Differences :

  • Tellurium derivatives exhibit unique redox properties and coordination chemistry, unlike the hydrogen-bonding capability of semicarbazones.
  • Semicarbazones are more likely to be biocompatible, whereas tellurium compounds may face toxicity challenges .

Camphor-Alkaloid Conjugates

Example :

  • Terpene-camphor and cystine conjugates with imino linkers
Property Semicarbazone Derivative Camphor-Alkaloid Conjugates
Linker Type Hydrazone Imino (-NH-)
Bioactivity Antiviral (hypothetical) Higher antitrypanosomal activity
Stability Stable in aqueous media Variable (linker-dependent)

Key Differences :

  • Elongated linkers in camphor-alkaloid conjugates reduce antiviral activity, suggesting that compact derivatives like semicarbazones may optimize target binding .

Physicochemical and Chromatographic Comparison

Solubility and Polarity

  • Semicarbazone : Higher solubility in polar solvents (e.g., DMSO: ~30 mg/mL ) due to -NHCONH₂.
  • Camphor: Low water solubility, soluble in nonpolar solvents (logP 2.38 ).
  • Benzylidene Derivatives : Intermediate polarity, soluble in ethyl acetate/hexane mixtures .

Chromatographic Behavior

  • Retention Time : Camphor elutes earlier in hexane/EtOAC (1:19) systems , while semicarbazones would have longer retention due to polarity.
  • ADD Values : Camphor’s chromatographic retention (ADD 48.2–1315.5) varies with substituents; semicarbazones likely show distinct ADD profiles.

Q & A

Q. What is the recommended methodology for synthesizing 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone?

  • Methodological Answer : The synthesis typically involves condensing camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) with semicarbazide hydrochloride under acidic conditions. A common protocol includes:

Dissolving camphor in ethanol or methanol.

Adding semicarbazide hydrochloride and glacial acetic acid as a catalyst.

Refluxing the mixture at 60–80°C for 2–4 hours.

Cooling to precipitate the semicarbazone derivative, followed by filtration and recrystallization from ethanol .
Note : Variations in solvent choice (e.g., DMSO, ethanol) and reaction time may affect yield and purity. Confirm product identity via melting point analysis and spectroscopic methods.

Q. Which spectroscopic techniques are critical for characterizing this semicarbazone?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ stretching at 3300–3500 cm⁻¹). However, the IR spectrum of the parent ketone (camphor) is archived as a scanned image in NIST databases .
  • NMR : ¹H and ¹³C NMR resolve stereochemical environments. For example, the camphor moiety’s methyl groups show distinct splitting patterns due to bicyclic rigidity .
  • X-ray Crystallography : Resolves intermolecular hydrogen bonding and stereochemistry. The semicarbazone forms a polymeric hydrogen-bonded network via hydrazidic and amidic H atoms .

Q. What are the key physical properties, and how are they experimentally determined?

  • Methodological Answer :
PropertyValue/MethodSource
Molecular Weight209.29 g/mol (calculated)Derived
Melting Point~175–177°C (recrystallized from EtOH)
Solubility30 mg/mL in DMSO; insoluble in water
LogP~2.5 (estimated via Crippen method)
  • Experimental Validation : Melting points are determined via differential scanning calorimetry (DSC). Solubility is assessed using saturation shake-flask methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. water ) arise from polymorphic forms or impurities. To address this:

Perform HPLC-PDA to verify purity.

Use dynamic light scattering (DLS) to detect colloidal aggregates in aqueous solutions.

Compare results with computational predictions (e.g., Crippen’s method for logP ).
Example : If experimental logP deviates >0.5 units from predictions, re-evaluate solvent polarity or hydrogen-bonding capacity .

Q. What challenges arise in determining the stereochemical configuration of the semicarbazone derivative?

  • Methodological Answer : The bicyclic framework introduces steric hindrance, complicating NMR analysis. Strategies include:
  • NOESY/ROESY : To detect spatial proximity of methyl groups (e.g., 1,7,7-trimethyl substituents ).
  • VCD (Vibrational Circular Dichroism) : Differentiates enantiomers in chiral solvents .
  • Single-Crystal X-ray Diffraction : Resolves absolute configuration. The semicarbazone’s crystal structure reveals syn/anti conformations of hydrazidic H atoms .

Q. How can intermolecular interactions in the crystalline state be analyzed methodologically?

  • Methodological Answer :
  • Hydrogen Bonding Analysis : Using Mercury CSD software to quantify bond lengths/angles from X-ray data. For example, the semicarbazone forms N–H···O bonds (2.8–3.0 Å) between hydrazidic H and carbonyl O .
  • Hirshfeld Surface Analysis : Visualizes close contacts (e.g., H···H, C···O interactions) and quantifies their contributions to crystal packing .
  • Thermal Analysis (TGA/DSC) : Correlates thermal stability with hydrogen-bond strength. Decomposition temperatures >200°C suggest robust intermolecular networks .

Data Contradiction Analysis

  • IR Spectral Absence : The parent ketone’s IR spectrum is only available as a scanned image in NIST , necessitating modern FT-IR validation for the semicarbazone.
  • ENDOR Spectroscopy : While studies a semiquinone derivative, similar temperature-dependent relaxation mechanisms could apply to semicarbazone radical intermediates .

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